molecular formula C7H8N4 B569074 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole CAS No. 1339140-30-5

1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole

Cat. No.: B569074
CAS No.: 1339140-30-5
M. Wt: 148.169
InChI Key: KFDJMZLRCFTQGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole is a heterocyclic compound that features both imidazole and pyrazole rings. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylimidazole with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halides, alkylating agents.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced derivatives.

    Substitution: Substituted imidazole-pyrazole compounds.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazol-2-yl)methanamine
  • 1-Methyl-1H-imidazol-2-yl)boronic acid
  • 1-Methyl-1H-imidazol-2-yl)methanol

Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)-1H-pyrazole stands out due to its dual ring structure, which imparts unique chemical and biological properties. This duality allows it to participate in a broader range of reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

1-methyl-2-pyrazol-1-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-10-6-4-8-7(10)11-5-2-3-9-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDJMZLRCFTQGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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